9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile
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Overview
Description
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile: is a chemical compound that belongs to the class of pyridoindoles Pyridoindoles are known for their diverse biological activities and are often found in various bioactive alkaloids and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile typically involves the cycloisomerization of allenyl indoles. One common method is the gold-catalyzed cycloisomerization, which has been shown to be effective in constructing the pyridoindole scaffold . The reaction conditions often involve the use of IPrAuCl/AgSbF6 as the catalyst, with the reaction proceeding at room temperature to yield the desired product in high enantioselectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the pyridoindole scaffold, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridoindoles with different functional groups.
Scientific Research Applications
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe to study biological processes and interactions, especially those involving indole-based compounds.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydropyrido[1,2-a]indole: A structurally similar compound that lacks the oxo and carbonitrile groups.
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole: Similar to the target compound but without the carbonitrile group.
Uniqueness
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile is unique due to the presence of both the oxo and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
923291-56-9 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
9-oxo-7,8-dihydro-6H-pyrido[1,2-a]indole-10-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-8-10-9-4-1-2-5-11(9)15-7-3-6-12(16)13(10)15/h1-2,4-5H,3,6-7H2 |
InChI Key |
DEJBKWKDTGYPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C3=CC=CC=C3N2C1)C#N |
Origin of Product |
United States |
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